

# An In-depth Technical Guide to 5-Chloro-2-methylthiophenol

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## Compound of Interest

Compound Name: 5-Chloro-2-methylthiophenol

Cat. No.: B096861

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CAS Number: 18858-06-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-2-methylthiophenol** (also known as 5-Chloro-2-methylbenzenethiol), a key chemical intermediate in the fields of pharmaceutical synthesis and fine chemicals. This document outlines its physicochemical properties, potential synthetic routes, key chemical reactions, and essential safety information, tailored for a scientific audience.

## Physicochemical and Spectroscopic Data

**5-Chloro-2-methylthiophenol** is a substituted aromatic thiol notable for its utility as a building block in organic synthesis.<sup>[1]</sup> Its structure, featuring a chlorine atom, a methyl group, and a reactive thiol group on a benzene ring, provides a unique profile for constructing more complex molecules.<sup>[1][2]</sup> The compound typically appears as a colorless to pale yellow liquid with a characteristic thiol odor.<sup>[2][3]</sup> It exhibits good solubility in common organic solvents like ethanol and ether, but has limited solubility in water.<sup>[2][4]</sup>

Table 1: Physicochemical Properties of **5-Chloro-2-methylthiophenol**

Property	Value	Reference(s)
CAS Number	18858-06-5	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> CIS	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	158.64 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[2]</a> <a href="#">[3]</a>
Predicted pKa	6.05 ± 0.48	<a href="#">[3]</a>

Note: Experimental data for boiling point, melting point, density, and specific spectral data are not consistently available in public literature. Researchers should refer to the certificate of analysis from their specific supplier.

## Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for **5-Chloro-2-methylthiophenol** are proprietary, a common and established method for creating thiophenols is through the reduction of the corresponding benzenesulfonyl chloride. This two-step process is a staple in organic synthesis for its reliability and good yields.

### Experimental Protocol: Synthesis via Reduction of Sulfonyl Chloride (Analogous Method)

This protocol is based on the general method for preparing thiophenols and should be adapted and optimized for the specific substrate.

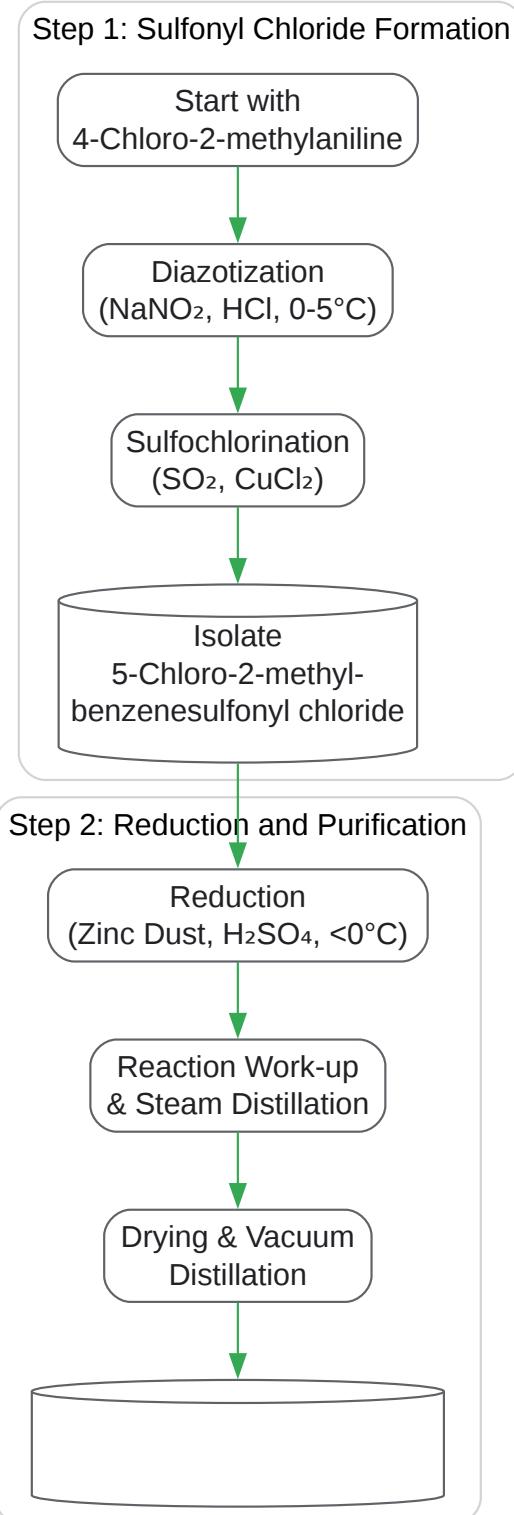
**Step 1: Preparation of 5-Chloro-2-methylbenzenesulfonyl Chloride** The starting material, 4-chloro-2-methylaniline, would first be converted to its corresponding diazonium salt. This is followed by a sulfochlorination reaction, typically using sulfur dioxide in the presence of a copper catalyst, to yield 5-chloro-2-methylbenzenesulfonyl chloride.

**Step 2: Reduction to **5-Chloro-2-methylthiophenol**** The purified sulfonyl chloride is then reduced to the target thiophenol.

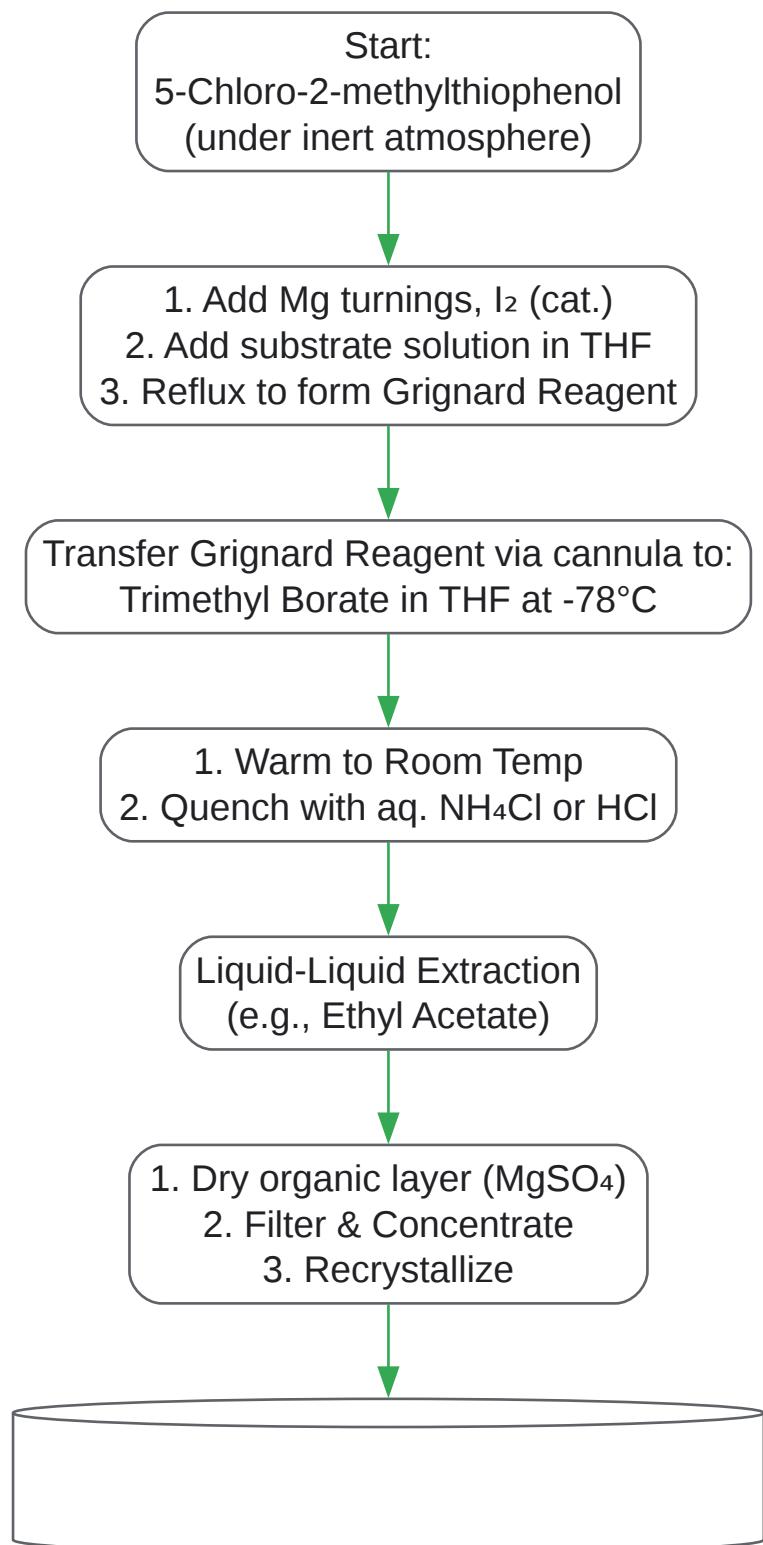
- Reaction Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer and placed in an ice-salt bath to maintain a temperature of -5°C to 0°C.

- Reagents: Cracked ice is added to the flask, followed by the slow, careful addition of concentrated sulfuric acid. The previously synthesized 5-chloro-2-methylbenzenesulfonyl chloride is introduced while maintaining the low temperature.
- Reduction: Zinc dust is added portion-wise at a slow rate to control the exothermic reaction, ensuring the temperature does not rise above 0°C. This step is critical for achieving high yields.
- Work-up: After the addition of zinc is complete, the ice bath is removed, and the mixture is heated to facilitate the completion of the reduction. The resulting thiophenol is then isolated via steam distillation.
- Purification: The distilled product is separated from the aqueous layer, dried over an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation to yield the final product.[\[5\]](#)

## General Workflow for Thiophenol Synthesis



## Workflow for Arylboronic Acid Synthesis

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